3-Ethoxyacryloyl chloride

Medicinal Chemistry Physical Organic Chemistry ADME Prediction

3-Ethoxyacryloyl chloride (CAS 99471-66-6), also known as (2E)-3-ethoxyacryloyl chloride, is a specialized bifunctional organic building block with a molecular formula of C5H7ClO2 and a molecular weight of 134.56 g/mol. It is characterized by a highly reactive acyl chloride group and a vinylogous ester moiety, providing dual reactivity for sequential transformations.

Molecular Formula C5H7ClO2
Molecular Weight 134.56 g/mol
CAS No. 99471-66-6
Cat. No. B028321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxyacryloyl chloride
CAS99471-66-6
Synonyms(E)-3-Ethoxyacryloyl chloride
Molecular FormulaC5H7ClO2
Molecular Weight134.56 g/mol
Structural Identifiers
SMILESCCOC=CC(=O)Cl
InChIInChI=1S/C5H7ClO2/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3/b4-3+
InChIKeySFMFACMIOWQIPR-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxyacryloyl Chloride (CAS 99471-66-6): A Vinylogous Acyl Chloride Building Block for Pharmaceutical and Polymer Chemistry


3-Ethoxyacryloyl chloride (CAS 99471-66-6), also known as (2E)-3-ethoxyacryloyl chloride, is a specialized bifunctional organic building block with a molecular formula of C5H7ClO2 and a molecular weight of 134.56 g/mol [1]. It is characterized by a highly reactive acyl chloride group and a vinylogous ester moiety, providing dual reactivity for sequential transformations . Its primary uses are as a key intermediate in the synthesis of complex pharmaceuticals, such as the anticancer agent Dasatinib, and as a hydrophobic monomer for functional polymers [2].

Strategic Procurement: Why Structural Analogs Cannot Substitute for 3-Ethoxyacryloyl Chloride in Advanced Synthesis


Simple substitution of 3-Ethoxyacryloyl chloride with common analogs like acryloyl chloride or methacryloyl chloride is not viable for applications requiring specific electronic properties or a vinylogous spacer. The presence of the 3-ethoxy group in 3-Ethoxyacryloyl chloride increases the calculated LogP value to approximately 1.53, compared to 0.24 for acryloyl chloride, indicating significantly higher lipophilicity and organic phase partitioning [1][2]. This structural feature is critical for specific hydrophobic monomer applications and influences the reactivity and stability of intermediates in multi-step pharmaceutical syntheses, such as the Dasatinib process where the ethylene bridge is essential [3][4].

Evidence-Based Guide to 3-Ethoxyacryloyl Chloride's Differentiation: Quantitative Data for Scientific Selection


Increased Lipophilicity (LogP) versus Unsubstituted Acryloyl Chloride

The presence of the ethoxy group on 3-Ethoxyacryloyl chloride substantially increases its lipophilicity compared to the unsubstituted parent compound, acryloyl chloride. This is a key determinant for designing intermediates with improved organic solubility and potential for enhanced membrane permeability in biological applications [1][2].

Medicinal Chemistry Physical Organic Chemistry ADME Prediction

Validated Synthetic Utility in a High-Value Pharmaceutical Intermediate (Dasatinib)

3-Ethoxyacryloyl chloride is a documented, critical reagent for preparing Dasatinib, a multi-billion dollar anticancer drug. This specific use case is not shared by simpler analogs like acryloyl chloride, which lack the requisite carbon framework. Patents and literature confirm its use in a high-yielding synthesis of the key intermediate, achieving a yield of 92.31% and a purity of 99.91% for the final intermediate [1][2].

Pharmaceutical Process Chemistry Oncology Drug Synthesis Intermediate Purity

Quantified Impact of Polymerization Instability on Synthesis and Storage Requirements

The vinylogous acrylate structure of 3-Ethoxyacryloyl chloride imparts a propensity for polymerization that is not a primary concern for saturated acyl chlorides. This is a critical differentiator for procurement and handling. Patent literature explicitly states that this compound is 'easy to polymerize, resulting in a reduction in yield' and is 'highly volatile and difficult to preserve,' which directly impacts the feasibility of certain synthetic routes [1].

Process Safety Synthetic Methodology Chemical Stability

Optimal Application Scenarios for 3-Ethoxyacryloyl Chloride Based on Evidence


Synthesis of Bcr-Abl Tyrosine Kinase Inhibitors (e.g., Dasatinib)

As confirmed in patent literature, 3-Ethoxyacryloyl chloride is the reagent of choice for introducing the critical acrylamide moiety in Dasatinib, leading to a high-purity (99.91%) intermediate with a 92.31% yield [1]. This is an irreplaceable role for which simpler acyl chlorides are structurally unsuitable. Procurement for any Dasatinib-related process development or analog generation should specifically target 3-Ethoxyacryloyl chloride.

Synthesis of Antiviral Uracil and Nucleoside Analogs

3-Ethoxyacryloyl chloride is a validated precursor for generating 3-Ethoxyacryloyl isocyanate, a versatile intermediate for synthesizing uracil derivatives with documented antiviral and cytostatic properties [2]. Its use in creating N1-(phosphonoalkyl)uracils demonstrates its value in medicinal chemistry programs targeting viral polymerases.

Preparation of Specialty Hydrophobic Polymers

For applications requiring a polymer with enhanced hydrophobicity, 3-Ethoxyacryloyl chloride is a specified 'hydrophobic monomer' . Its significantly higher LogP (1.53) compared to unsubstituted acryloyl chloride (0.24) supports this claim [3]. It should be prioritized over common acrylate monomers when developing materials with low water absorption, organic solvent compatibility, or specific barrier properties.

Efficient Synthesis of Coumarin Derivatives

In a reported method, 3-Ethoxyacryloyl chloride reacts with phenols in boiling 1,2-dichloroethane, followed by cyclization with H2SO4/SO3, to afford coumarins 'in good yields' [4]. This provides a concise route to this privileged scaffold, offering an alternative to methods requiring harsher conditions or less readily available starting materials. Its use is indicated for combinatorial libraries or process chemistry aiming for mild, scalable routes to functionalized coumarins.

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